Raloxifene 4-Monomethyl Ether

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of A-216546 involves the condensation of 1,3-benzodioxole-5-carbaldehyde with nitromethane in the presence of ammonium acetate in acetic acid to form nitrostyrene . This intermediate is then condensed with ethyl 2-(4-methoxybenzoyl)acetate to form the desired product. The industrial production methods for A-216546 are not widely documented, but the synthesis typically involves standard organic synthesis techniques and purification methods.

Analyse Chemischer Reaktionen

A-216546 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können Nitrogruppen in Amine umwandeln.

Substitution: Es kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Zu den gebräuchlichen Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Wasserstoffgas mit einem Palladiumkatalysator und Substitutionsreagenzien wie Halogene . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Raloxifene 4-Monomethyl Ether exhibits selective estrogen receptor modulator (SERM) activity, which allows it to bind to estrogen receptors with varying affinities. This compound has been shown to inhibit the proliferation of estrogen-dependent cancers, particularly breast cancer cell lines such as MCF-7, making it a candidate for further investigation in oncology .

Drug Formulation and Bioavailability Enhancement

The poor oral bioavailability of Raloxifene (less than 2%) has prompted researchers to explore formulations that enhance its absorption and efficacy. Notable studies include:

- Nanostructured Lipid Carriers (NLCs) : A study developed NLCs for Raloxifene, significantly enhancing its oral bioavailability by 3.19-fold compared to conventional formulations. The optimized NLCs demonstrated favorable particle characteristics and stability over time .

- Nanofibrous Buccal Films : Another innovative approach involved the creation of core-sheath nanofibers loaded with Raloxifene. This formulation showed a 2.29-fold increase in relative bioavailability when administered buccally compared to oral dispersions. The large surface area of the nanofibers facilitated better contact with the buccal mucosa, improving drug absorption and minimizing first-pass metabolism .

Analytical Applications

This compound is also utilized in analytical chemistry, particularly in method development and validation for drug formulation studies. It serves as a working standard for Abbreviated New Drug Applications (ANDA) to the FDA, ensuring compliance with regulatory standards .

Toxicity Studies

In addition to its therapeutic potential, this compound is used in toxicity studies related to drug formulation. Understanding the safety profile of this compound is crucial for its application in clinical settings .

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in various applications:

Wirkmechanismus

A-216546 exerts its effects by selectively binding to the endothelin ETA receptor, blocking the action of endothelin-1 . This inhibition prevents endothelin-1-induced arachidonic acid release and phosphatidylinositol hydrolysis, leading to reduced vasoconstriction and other endothelin-1-mediated effects . The molecular targets involved include the endothelin ETA receptor and associated signaling pathways.

Vergleich Mit ähnlichen Verbindungen

A-216546 ist aufgrund seiner hohen Selektivität und Potenz für den Endothelin-ETA-Rezeptor einzigartig. Zu ähnlichen Verbindungen gehören:

Bosentan: Ein dualer Endothelinrezeptor-Antagonist mit geringerer Selektivität für den ETA-Rezeptor.

Ambrisentan: Ein weiterer selektiver Endothelin-ETA-Rezeptor-Antagonist, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften.

Macitentan: Ein dualer Endothelinrezeptor-Antagonist mit einer längeren Halbwertszeit im Vergleich zu A-216546.

Diese Verbindungen unterscheiden sich in ihrer Selektivität, Potenz und ihren pharmakokinetischen Profilen, wodurch A-216546 ein wertvolles Werkzeug in der Forschung ist, die sich auf Prozesse konzentriert, die durch den Endothelin-ETA-Rezeptor vermittelt werden .

Biologische Aktivität

Raloxifene 4-Monomethyl Ether (also known as Compound 37) is a derivative of Raloxifene, a selective estrogen receptor modulator (SERM) primarily used in the prevention of osteoporosis and breast cancer in postmenopausal women. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cell lines, pharmacokinetics, and potential therapeutic applications.

This compound primarily targets the estrogen receptor α (ERα) . This receptor is crucial for mediating estrogen's effects on various tissues, including breast and bone. The compound acts as an antagonist at ERα, inhibiting estrogen's proliferative effects in breast tissue while exerting estrogen-like effects in bone tissue, which is beneficial for maintaining bone density.

Biochemical Pathways

The interaction of this compound with ERα leads to several downstream effects:

- Inhibition of Cell Proliferation : It effectively suppresses the proliferation of MCF-7 cells, a widely studied breast cancer cell line. This inhibition is crucial for its potential use in breast cancer therapy .

- Modulation of Gene Expression : Binding to ERα induces conformational changes that allow the receptor to interact with specific DNA sequences known as estrogen response elements (EREs), leading to altered expression of genes involved in cell growth and apoptosis .

Pharmacokinetics

Raloxifene undergoes extensive first-pass metabolism, primarily through glucuronidation in the liver and intestines. The pharmacokinetic profile indicates:

- Bioavailability : The absolute bioavailability of Raloxifene is approximately 2%, necessitating careful formulation for effective delivery.

- Half-life : The average plasma elimination half-life ranges from 27 to 32 hours, allowing for sustained therapeutic levels with appropriate dosing regimens .

Case Studies and Research Findings

Several studies have highlighted the biological activity and therapeutic potential of this compound:

- Anticancer Activity : In vitro studies demonstrated that this compound significantly inhibits MCF-7 cell proliferation, with IC50 values indicating potent anti-proliferative effects at low concentrations (around 5 µM) .

- Transdermal Delivery Systems : Research has explored transdermal formulations to enhance the bioavailability and adherence to treatment regimens. A study developed a polymer-based transdermal system that successfully delivered Raloxifene over a week, achieving target flux rates that exceeded expectations .

- Antiviral Properties : Recent investigations have also uncovered potential antiviral activities against SARS-CoV-2. Raloxifene demonstrated dose-dependent inhibition of viral replication in Vero E6 cells, with significant reductions in viral titers observed at concentrations as low as 5 µM .

Table 1: Summary of Biological Activity

| Activity Type | Effect | Concentration (µM) | Reference |

|---|---|---|---|

| Anticancer (MCF-7 cells) | Inhibition of proliferation | 5 - 15 | |

| Antiviral (SARS-CoV-2) | Inhibition of replication | 5 - 15 | |

| Transdermal delivery | Sustained release | N/A |

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Bioavailability | ~2% |

| Half-life | 27 - 32 hours |

| Primary Metabolism | Glucuronidation |

Eigenschaften

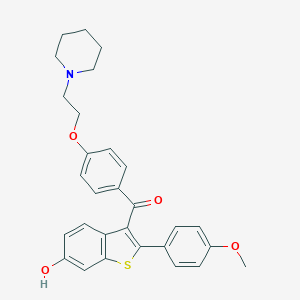

IUPAC Name |

[6-hydroxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29NO4S/c1-33-23-10-7-21(8-11-23)29-27(25-14-9-22(31)19-26(25)35-29)28(32)20-5-12-24(13-6-20)34-18-17-30-15-3-2-4-16-30/h5-14,19,31H,2-4,15-18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPDULJACWWWFGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.